molecular formula C6H15ClN2O2 B1581710 DL-Lysine monohydrochloride CAS No. 22834-80-6

DL-Lysine monohydrochloride

Cat. No.: B1581710
CAS No.: 22834-80-6
M. Wt: 182.65 g/mol
InChI Key: BVHLGVCQOALMSV-UHFFFAOYSA-N
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Description

DL-Lysine monohydrochloride is a racemic mixture of the D- and L- enantiomers of lysine, an essential amino acid. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is known chemically as 2,6-diaminohexanoic acid hydrochloride and has the molecular formula C6H15ClN2O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Lysine monohydrochloride can be synthesized through the racemization of L-lysine. This process involves treating L-lysine with a base such as sodium hydroxide at elevated temperatures, often in the presence of a catalyst like salicylaldehyde . The reaction conditions typically include a temperature of around 100°C and a reaction time of several hours.

Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation followed by chemical racemization. The fermentation process uses bacteria such as Corynebacterium glutamicum to produce L-lysine, which is then racemized to form DL-lysine. The final product is obtained by reacting the racemic mixture with hydrochloric acid to form this compound .

Chemical Reactions Analysis

Types of Reactions: DL-Lysine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

DL-Lysine monohydrochloride exerts its effects primarily through its role as an amino acid. In biological systems, it is involved in protein synthesis and various metabolic pathways. It can inhibit the replication of arginine-rich viruses such as herpes simplex virus by competing with arginine, thereby reducing viral replication . Additionally, it participates in the formation of collagen and other structural proteins .

Comparison with Similar Compounds

Uniqueness: DL-Lysine monohydrochloride is unique due to its racemic nature, providing both D- and L- enantiomers. This makes it versatile for various applications, including the synthesis of polylysine polymers and its use in scientific research .

Properties

CAS No.

22834-80-6

Molecular Formula

C6H15ClN2O2

Molecular Weight

182.65 g/mol

IUPAC Name

2,6-diaminohexanoic acid;hydron;chloride

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H

InChI Key

BVHLGVCQOALMSV-UHFFFAOYSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.Cl

SMILES

C(CCN)CC(C(=O)O)N.Cl

Canonical SMILES

[H+].C(CCN)CC(C(=O)O)N.[Cl-]

physical_description

Solid;  [Merck Index] White powder;  [Sigma-Aldrich MSDS]

Related CAS

70-53-1
617-68-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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